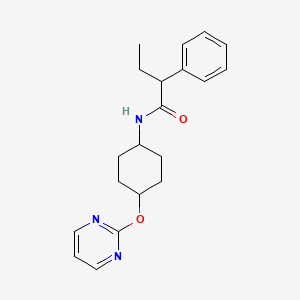
2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide, also known as Compound X, is a synthetic compound that has been extensively researched for its potential applications in the field of medicine. The compound belongs to a class of drugs known as selective androgen receptor modulators (SARMs), which are known to have anabolic effects on muscle and bone tissue.
Applications De Recherche Scientifique
Activity Coefficients and Solvent Applications
The study by Domańska, Wlazło, and Karpińska (2016) focuses on the activity coefficients at infinite dilution of various solutes, including aromatic hydrocarbons and pyrimidine, in ionic liquids. While not directly addressing 2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide, this research illuminates the importance of pyrimidine derivatives in solvent applications, specifically in separation problems such as hexane/hex-1-ene and ethylbenzene/styrene separations. The solvent properties of ionic liquids containing pyrimidine derivatives suggest potential research avenues for 2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide in similar applications (Domańska, Wlazło, & Karpińska, 2016).
Synthetic Pathways and Catalytic Applications
Parmar, Vala, and Patel (2023) explore the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, highlighting the broader applicability of pyrimidine derivatives in medicinal and pharmaceutical industries. Although the review does not specifically mention 2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide, it underscores the versatility of pyrimidine cores in drug development, potentially guiding future research into its applications in catalysis and synthetic methodologies (Parmar, Vala, & Patel, 2023).
Optoelectronic Materials
Lipunova, Nosova, Charushin, and Chupakhin (2018) review the use of quinazoline and pyrimidine derivatives in optoelectronic materials, suggesting areas where 2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide might find applications. The incorporation of pyrimidine units into π-extended systems for the creation of novel materials highlights potential research directions for this compound in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Anticarcinogenicity and Toxicity of Organotin(IV) Complexes
Ali, Shahzadi, and Imtiaz-ud-Din (2018) discuss the anticarcinogenicity and toxicity of organotin(IV) complexes, presenting a pathway to explore the potential anticancer applications of pyrimidine derivatives. Although the review does not directly reference 2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide, it provides a foundation for investigating its use in developing compounds with significant biological properties and cytotoxic activity against various cancer cell lines (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Propriétés
IUPAC Name |
2-phenyl-N-(4-pyrimidin-2-yloxycyclohexyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-2-18(15-7-4-3-5-8-15)19(24)23-16-9-11-17(12-10-16)25-20-21-13-6-14-22-20/h3-8,13-14,16-18H,2,9-12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEHMFSIDJXIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

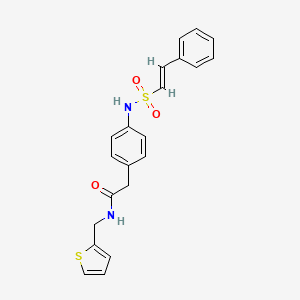
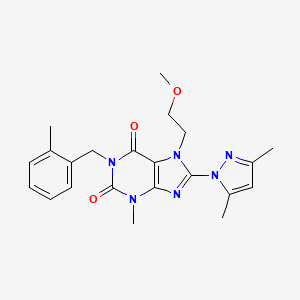

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-bromobenzamide](/img/structure/B2735269.png)
![N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2735272.png)
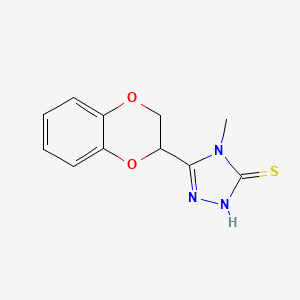
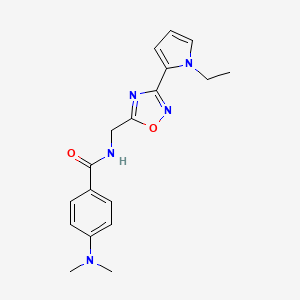


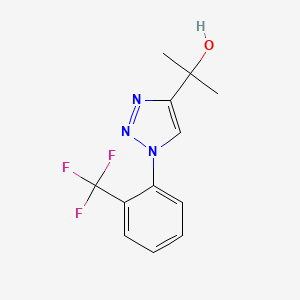
![N-([2,3'-bipyridin]-4-ylmethyl)-2-methylbenzamide](/img/structure/B2735282.png)
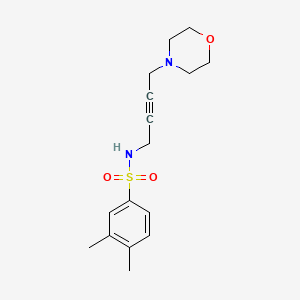
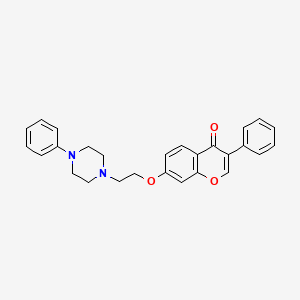
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2735288.png)